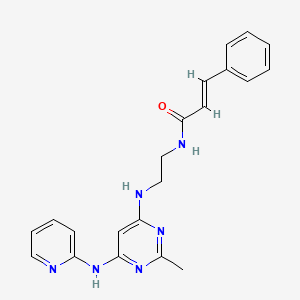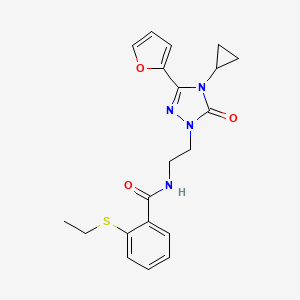
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a complex organic compound that appears to be derived from nicotinamide, a form of vitamin B3. The structure suggests the presence of a pyrrolidinone moiety, a p-tolyl group, and a tetrahydropyran linked to a nicotinamide core. This compound may have potential biological activity given its structural complexity and the presence of multiple pharmacophoric elements.
Synthesis Analysis
The synthesis of related nicotinamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of nicotinamide derivatives has been achieved through the reaction of N-1-naphthyl-3-oxobutanamide with arylidinecyanothioacetamide, followed by several cyclization and substitution reactions to yield a variety of heterocyclic compounds . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies involving the formation of amide bonds, cyclization, and substitution reactions are likely employed.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by its heterocyclic rings, amide linkages, and potential for hydrogen bonding. The presence of a pyrrolidinone ring suggests a lactam structure, which is a cyclic amide, and the tetrahydropyran moiety introduces an ether linkage, which could influence the compound's solubility and interaction with biological molecules. The nicotinamide core is a key structural feature that is known to be involved in redox reactions within the body, as seen in the metabolism of nicotinamide into its major metabolites .
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including oxidation, methylation, and the formation of heterocyclic compounds. For example, N-methyl-nicotinamide can be oxidized to N-methyl-2-pyridone-5-carboxylic acid . The compound may also undergo similar reactions, with the potential for oxidation of the pyrrolidinone ring or methylation of the nicotinamide nitrogen. The presence of the tetrahydropyran and p-tolyl groups could also influence the reactivity of the molecule, potentially leading to additional chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The compound is likely to have moderate solubility in organic solvents due to the presence of the tetrahydropyran ether and the aromatic p-tolyl group. The lactam and amide functionalities suggest the potential for hydrogen bonding, which could affect its boiling point, melting point, and solubility in water. The nicotinamide core is known to be involved in hydrogen bonding and redox reactions, which could be relevant for the compound's biological activity and stability .
科学的研究の応用
Biochemical Significance and Applications
Nicotinamide, a core component of NAD+ and NADP+, plays a crucial role in oxidative reactions and energy metabolism within cells. Derivatives of nicotinamide, such as the one mentioned, could potentially influence these pathways or serve as inhibitors or modulators for specific enzymes. For instance, nicotinamidase from Mycobacterium tuberculosis, involved in the NAD+ salvage pathway, is essential for bacterial survival and pathogenicity. Inhibiting this enzyme, or related ones, with nicotinamide derivatives could offer a route to novel antimicrobial therapies (Seiner, Hegde, & Blanchard, 2010).
Chemical and Physical Properties
The electrochemical behavior of nicotinamide and its derivatives has been studied to understand their roles in biochemical pathways and potential applications in bioelectronic devices. For example, the reduction of nicotinamide in a non-aqueous medium reveals insights into its redox characteristics, which could be relevant for designing bioelectronic sensors or redox mediators in enzymatic reactions (Berchmans & Vijayavalli, 1996).
Structural and Mechanistic Insights
Understanding the structure and reactivity of nicotinamide derivatives can lead to the discovery of novel biochemical interactions and therapeutic agents. For example, the structural analysis of nicotinamide in complex with enzymes or other biological molecules can provide insights into enzyme inhibition, substrate recognition, and the development of drug molecules targeting specific metabolic pathways (Babault et al., 2018).
特性
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-15-2-5-18(6-3-15)25-14-17(12-21(25)26)24-22(27)16-4-7-20(23-13-16)29-19-8-10-28-11-9-19/h2-7,13,17,19H,8-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPDPDNKYRMBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2508084.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2508085.png)

![2-[3-(3-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2508088.png)
![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2508091.png)
![2-(ethylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2508094.png)



![5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2508101.png)
![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)


![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)